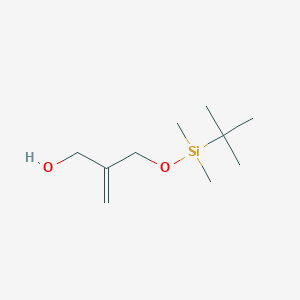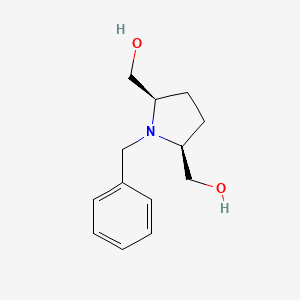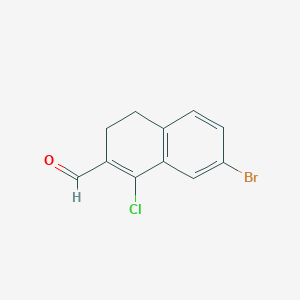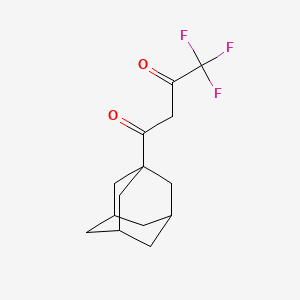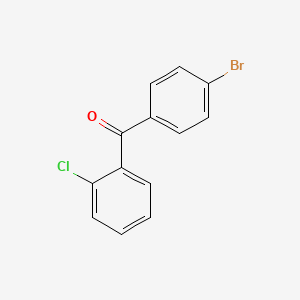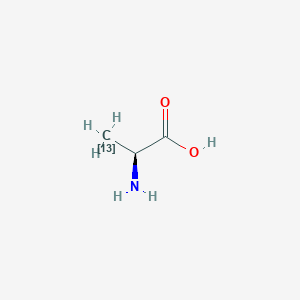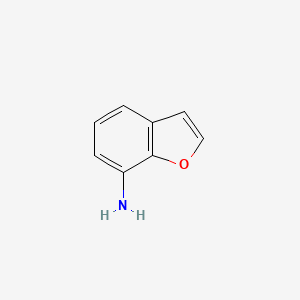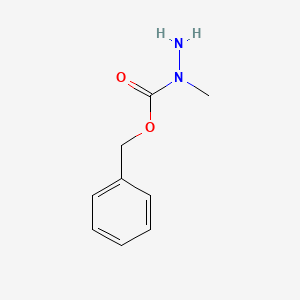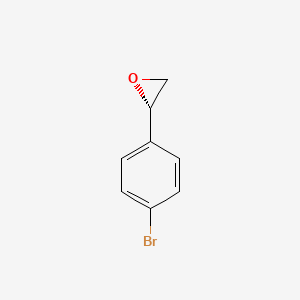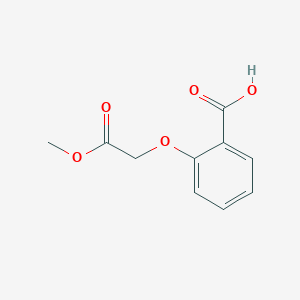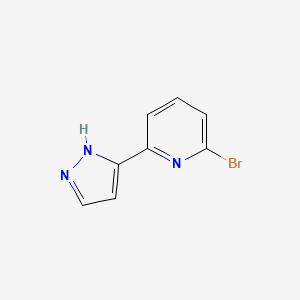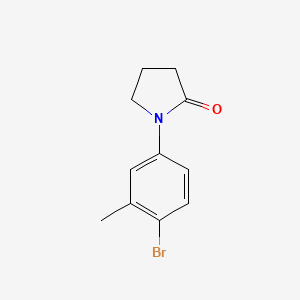
二氢焦磷酸双(四丁基铵)
描述
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is often used in the field of nucleic acid chemistry .
Molecular Structure Analysis
The molecular formula of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is C32H74N2O7P2, and its molecular weight is 660.90 .Chemical Reactions Analysis
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate has been used as a reagent to convert the primary alcohol of derivatives of adenosine, thymidine, guanosine, and cytidine into the corresponding triphosphate derivatives .Physical And Chemical Properties Analysis
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is a solid at 20 degrees Celsius. It is air-sensitive, hygroscopic, and heat-sensitive. It should be stored under inert gas at a temperature below 0°C .科学研究应用
- Application : Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is used as a phosphorylating reagent for the synthesis of Nucleotide 5’-O-Triphosphates .
- Results : The outcome of this process is the synthesis of Nucleotide 5’-O-Triphosphates, which are essential components in many biological processes, including DNA and RNA synthesis .
Field: Nucleotide Synthesis
Field: Life Science Research
- Application : This compound can be used as a reagent for the reaction of isoprenoid derivatives .
- Results : The outcome of this process is the synthesis of isoprenoid derivatives, which are a large group of natural organic compounds with various applications in the pharmaceutical, food, and cosmetic industries .
Field: Isoprenoid Derivatives Synthesis
Field: Nucleoside Triphosphorylation
安全和危害
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can cause skin and eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. If it comes into contact with the skin or eyes, wash thoroughly with water. If irritation persists, seek medical advice .
属性
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBCELIUCBRKN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H74N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
CAS RN |
857447-79-1 | |
| Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



